molecular formula C35H67NO15S2 B3028605 Lipoamido-PEG12-acid CAS No. 2407442-47-9

Lipoamido-PEG12-acid

Cat. No.: B3028605
CAS No.: 2407442-47-9
M. Wt: 806.0 g/mol
InChI Key: KTDABPXYRAJNFQ-UHFFFAOYSA-N
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Description

Lipoamido-PEG12-acid is a compound that contains a lipoic acid group and a terminal carboxylic acid. The lipoic acid group includes two sulfur atoms connected by a disulfide bond, which can exist in various oxidation states. The terminal carboxylic acid can react with primary amine groups to form stable amide bonds. The polyethylene glycol (PEG) linker in the compound enhances its water solubility .

Mechanism of Action

Target of Action

Lipoamido-PEG12-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are the E3 ubiquitin ligase and the target protein .

Mode of Action

This compound contains a lipoic acid group and a terminal carboxylic acid . The lipoic acid contains two sulfur atoms connected by a disulfide bond . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This interaction allows the compound to link two different ligands, one for an E3 ubiquitin ligase and the other for the target protein .

Biochemical Pathways

The compound plays a crucial role in the intracellular ubiquitin-proteasome system . This system is responsible for selectively degrading target proteins . By linking the E3 ubiquitin ligase and the target protein, this compound enables the degradation of specific proteins, thus influencing various biochemical pathways .

Pharmacokinetics

The hydrophilic polyethylene glycol (peg) linker in the compound increases its water solubility , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins . This degradation can influence various cellular processes, depending on the specific target protein involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage conditions can affect its stability . Furthermore, the presence of activators such as EDC or HATU is necessary for the compound to form a stable amide bond with primary amine groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lipoamido-PEG12-acid is synthesized through a series of chemical reactions involving the conjugation of lipoic acid with a PEG chain. The process typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Lipoamido-PEG12-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Thiol-containing compounds.

    Substitution: Amide-linked conjugates.

Scientific Research Applications

Lipoamido-PEG12-acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and in surface modification of nanoparticles.

    Biology: Employed in the conjugation of biomolecules, such as proteins and peptides, to enhance their solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.

    Industry: Applied in the development of biosensors and diagnostic assays

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lipoamido-PEG12-acid is unique due to its combination of a lipoic acid group and a PEG12 linker, which provides a balance of hydrophilicity and reactivity. This makes it particularly useful in applications requiring stable conjugation and enhanced solubility .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(dithiolan-3-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H67NO15S2/c37-34(4-2-1-3-33-6-32-52-53-33)36-7-9-41-11-13-43-15-17-45-19-21-47-23-25-49-27-29-51-31-30-50-28-26-48-24-22-46-20-18-44-16-14-42-12-10-40-8-5-35(38)39/h33H,1-32H2,(H,36,37)(H,38,39)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDABPXYRAJNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H67NO15S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

806.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2407442-47-9
Record name Lipoamido-PEG12-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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